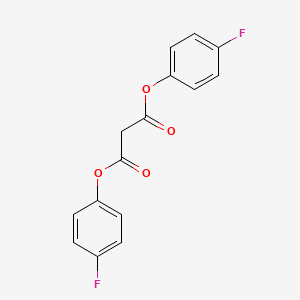
Bis(4-fluorophenyl) propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-fluorophenyl) propanedioate: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) propanedioate typically involves the reaction of 4-fluorophenyl derivatives with propanedioic acid or its derivatives. One common method includes the esterification of 4-fluorophenyl alcohol with propanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-fluorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorophenylpropanediol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-fluorophenyl) propanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with biological molecules and emit fluorescence. This property makes it useful in imaging and diagnostic applications .
Industry: The compound is utilized in the production of advanced materials, such as flame-retardant epoxy resins. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the resulting materials .
Wirkmechanismus
The mechanism by which Bis(4-fluorophenyl) propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological responses. The compound may also act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Bis(4-fluorophenyl) methanone: Similar in structure but differs in the central moiety, which is a ketone instead of a propanedioate.
Bis(4-fluorophenyl) disulfide: Contains a disulfide linkage instead of a propanedioate.
9,9-Bis(4-hydroxyphenyl) fluorene: Features a fluorene core with hydroxyphenyl groups.
Uniqueness: Bis(4-fluorophenyl) propanedioate is unique due to its propanedioate core, which imparts distinct chemical reactivity and physical properties. This makes it suitable for specific applications in material science and biological research that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
1810-25-9 |
|---|---|
Molekularformel |
C15H10F2O4 |
Molekulargewicht |
292.23 g/mol |
IUPAC-Name |
bis(4-fluorophenyl) propanedioate |
InChI |
InChI=1S/C15H10F2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
InChI-Schlüssel |
PDHGCIFJFVNTSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


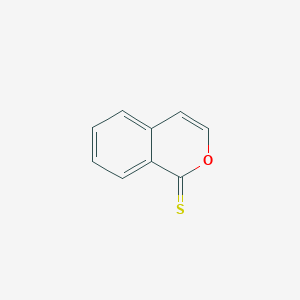
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
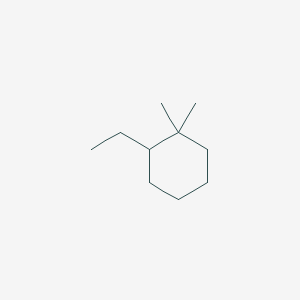
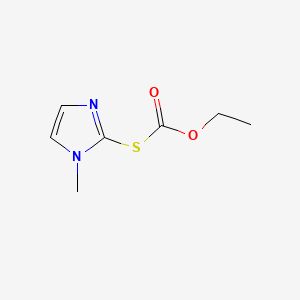
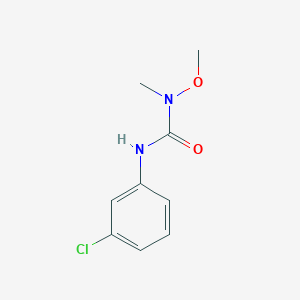
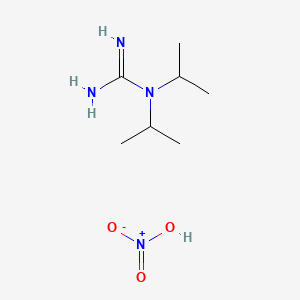

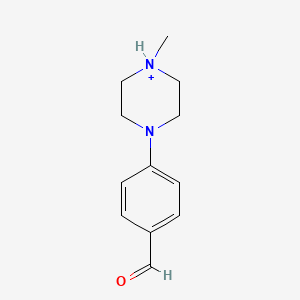
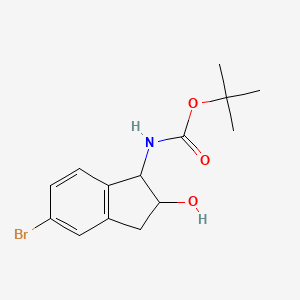
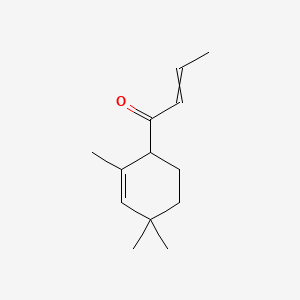
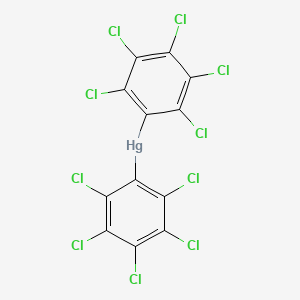
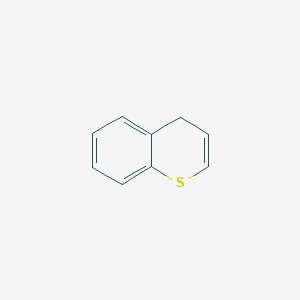
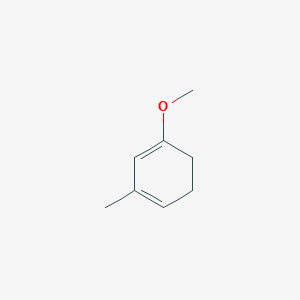
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
